molecular formula C14H12Cl2N4O B2450376 1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one CAS No. 867042-67-9

1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one

Cat. No.: B2450376
CAS No.: 867042-67-9
M. Wt: 323.18
InChI Key: FOMFLYMOXYVOPF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds have been studied for their significant biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the melting point, solubility, and other properties can be influenced by the substituents on the triazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

Heterocyclic Chemistry Applications

The compound has been studied in the context of heterocyclic chemistry. Shibuya (1984) explored the reaction of active methylene compounds with 1,2,4-dithiazol-1-ium perchlorate, leading to various heterocycles, including pyrimidines and triazoles, which are structurally related to the compound (Shibuya, 1984).

Synthesis of Antifungal Agents

The compound's framework is similar to that used in the synthesis of voriconazole, an antifungal agent. Butters et al. (2001) studied the synthesis and stereochemistry of voriconazole, where a related triazole-pyrimidine structure played a key role (Butters et al., 2001).

Development of Inhibitors

Asghari et al. (2016) synthesized derivatives of triazolopyrimidines, evaluating them as potential inhibitors of 15-lipoxygenase. The structural similarity suggests potential utility of the compound in developing enzyme inhibitors (Asghari et al., 2016).

Antimicrobial and Antitumor Activities

Compounds structurally related to the given chemical have been evaluated for antimicrobial and antitumor activities. Abdelriheem et al. (2017) synthesized pyrazolo[1,5-a]pyrimidines with antimetabolite properties, which could have implications for the research compound (Abdelriheem et al., 2017).

Synthesis of Aurora-A Kinase Inhibitors

The compound's structural framework has been explored in synthesizing Aurora-A kinase inhibitors. Shaaban et al. (2011) developed pyrazolo[1,5-a]pyrimidines for this purpose, highlighting the compound's potential in cancer research (Shaaban et al., 2011).

Exploration in Organic Synthesis

The compound's chemical structure is of interest in organic synthesis. Hassneen and Abdallah (2003) explored the synthesis of pyridotriazolopyrimidines, demonstrating the versatility of such structures in creating new chemical entities (Hassneen & Abdallah, 2003).

Structural Analysis

The structure and synthesis of related triazolopyrimidines have been investigated, as shown by the work of Repich et al. (2017), who synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure (Repich et al., 2017).

Antitumor Agent Synthesis

The synthesis of pyridotriazolopyrimidines as antitumor agents, as explored by Abdallah et al. (2017), indicates potential applications of the compound in creating new antitumor drugs (Abdallah et al., 2017).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines can depend on the specific compound. Some 1,2,4-triazolo[1,5-a]pyrimidines may have pharmacological activity, which could potentially have side effects or toxicities .

Future Directions

Future research on 1,2,4-triazolo[1,5-a]pyrimidines could involve the synthesis of new derivatives with different substituents, the investigation of their biological and pharmacological activities, and the study of their mechanisms of action .

Biochemical Analysis

Biochemical Properties

The compound, 1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

1-[7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c1-7-11(8(2)21)13(20-14(19-7)17-6-18-20)9-4-3-5-10(15)12(9)16/h3-6,13H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMFLYMOXYVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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